- stereoselective preparation of 6,7,8,9,10-10-hexahalo-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin-3-oxides from 1,4,5,6,7,7-hexahalo-5-norbornene-2,3-dimethanol and cyclic sulfite ring forming reagents in the presence of stereoisomer directing agents., World Intellectual Property Organization, , ,

Cas no 33213-65-9 (b-Endosulfan)

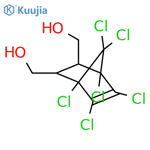

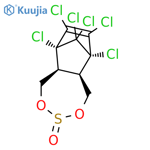

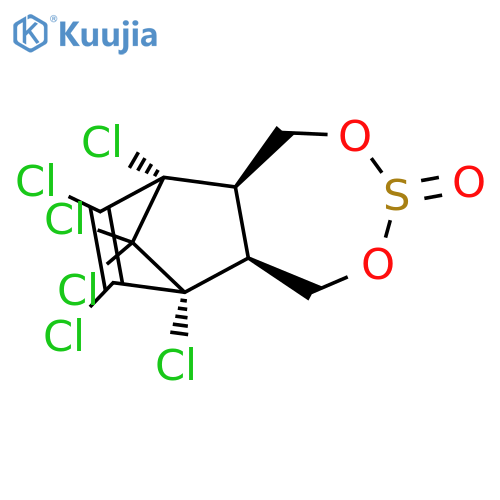

b-Endosulfan structure

商品名:b-Endosulfan

b-Endosulfan 化学的及び物理的性質

名前と識別子

-

- Endosulfan II

- beta-Endosulfan

- β-Endosulfan solution

- b-Endosulfan

- b-Endosulfan Solution

- Endosulfan II (beta)

- Β-BENZOEPIN

- β-Endosulfan

- 6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin 3-oxide

-

- MDL: MFCD00151176

- インチ: InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19-

- InChIKey: RDYMFSUJUZBWLH-INZWZTCPSA-N

- ほほえんだ: C1[C@H]2[C@@H](CO[S@@](=O)O1)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

計算された属性

- せいみつぶんしりょう: 403.81700

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 0

- 複雑さ: 470

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.6568 (estimate)

- ゆうかいてん: 209°C

- フラッシュポイント: 11 °C

- PSA: 54.74000

- LogP: 4.55550

- ようかいせい: 未確定

b-Endosulfan セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301,H410

- 警告文: P273,P301+P310,P501

- 危険物輸送番号:UN 2811

- WGKドイツ:3

- 危険カテゴリコード: 22-50/53

- セキュリティの説明: 61

- RTECS番号:RB9875200

-

危険物標識:

- 危険レベル:6.1(b)

- リスク用語:R22

- 包装等級:III

- 包装グループ:III

- 危険レベル:6.1(b)

- セキュリティ用語:6.1(b)

- 包装カテゴリ:III

b-Endosulfan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A4008612-1ML |

β-Endosulfan Standard |

33213-65-9 | 1000ug/mlinPurgeandTrapMethanol | 1ml |

RMB 791.20 | 2025-02-21 | |

| Cooke Chemical | A3978212-1ML |

β-Endosulfan solution , analyticalstandard |

33213-65-9 | 100ug/mlinhexane | 1ml |

RMB 80.80 | 2025-02-21 | |

| TRC | E555515-25mg |

b-Endosulfan |

33213-65-9 | 25mg |

$ 115.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28441-1ml |

β-Endosulfan |

33213-65-9 | 10μg/ml u=5% | 1ml |

¥128.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28440-1ml |

β-Endosulfan |

33213-65-9 | 100μg/ml u=3% | 1ml |

¥98.0 | 2023-09-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71452-10mg |

Endosulfan II |

33213-65-9 | 98% | 10mg |

¥377.00 | 2022-04-26 | |

| Cooke Chemical | A3978112-100MG |

β-Endosulfan |

33213-65-9 | Analysis standard | 100mg |

RMB 639.20 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114216-100mg |

b-Endosulfan |

33213-65-9 | 100mg |

¥823.90 | 2023-09-03 | ||

| 1PlusChem | 1P00ILZ9-10mg |

6,9-Methano-2,4,3-benzodioxathiepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-, 3-oxide,(3a,5aa,6b,9b,9aa)- |

33213-65-9 | ≥98% | 10mg |

$72.00 | 2024-05-05 | |

| 1PlusChem | 1P00ILZ9-50mg |

6,9-Methano-2,4,3-benzodioxathiepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-, 3-oxide,(3a,5aa,6b,9b,9aa)- |

33213-65-9 | ≥98% | 50mg |

$140.00 | 2024-05-05 |

b-Endosulfan 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Carbon tetrachloride

リファレンス

b-Endosulfan Raw materials

b-Endosulfan Preparation Products

b-Endosulfan 関連文献

-

Jie Feng,Hua Tang,Dazhou Chen,Haifeng Dong,Lei Li Anal. Methods 2013 5 4196

-

Wenrui Zhang,Yonghui Wang,Meilu Hao,Biao Kong,Peng Liang,Yan Yang,Shengtao Ma Anal. Methods 2021 13 4623

-

M. C. Sánchez,C. Alvarez Sedó,G. R. Chaufan,M. Romanato,R. Da Cu?a,F. Lo Nostro,J. C. Calvo,V. Fontana Toxicol. Res. 2018 7 117

-

Kalavati R. Channa,Halina B. R?llin,Kerry S. Wilson,Therese H. N?st,Jon ?. Odland,Inakshi Naik,Torkjel M. Sandanger J. Environ. Monit. 2012 14 2952

-

Qingxiang Zhou,Wei Wu,Guohong Xie,Yunrui Huang Anal. Methods 2014 6 295

33213-65-9 (b-Endosulfan) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 506-17-2(cis-Vaccenic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:33213-65-9)β-Endosulfan

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ